molecular formula C13H18FNO6S3 B2366610 4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2305503-27-7

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride

Cat. No.: B2366610
CAS No.: 2305503-27-7
M. Wt: 399.47
InChI Key: IQCXMWPTZXYXJZ-UHFFFAOYSA-N
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Description

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride is a complex organic compound with significant potential in various scientific fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable target in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride typically involves the reaction of 3-methylsulfonylcyclohexylamine with benzenesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity . This interaction is particularly significant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme, preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl fluoride: A simpler analog with similar reactivity but lacking the cyclohexyl and methylsulfonyl groups.

    Methanesulfonyl fluoride: Another related compound with a simpler structure and similar electrophilic properties.

Uniqueness

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride is unique due to its complex structure, which provides enhanced stability and reactivity compared to simpler sulfonyl fluorides. The presence of the cyclohexyl and methylsulfonyl groups contributes to its specificity and potency in various applications .

Properties

IUPAC Name

4-[(3-methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO6S3/c1-22(16,17)13-4-2-3-10(9-13)15-24(20,21)12-7-5-11(6-8-12)23(14,18)19/h5-8,10,13,15H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCXMWPTZXYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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